(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one
Description
The compound “(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one” is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one) linked to a piperidine ring substituted with a pyrazole moiety bearing a naphthalen-1-yl group. The (2E)-configuration ensures planarity of the enone group, which is critical for π-π stacking and electronic interactions in pharmacological contexts.
Properties
IUPAC Name |
(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-27(14-13-20-7-2-1-3-8-20)30-17-15-22(16-18-30)25-19-26(29-28-25)24-12-6-10-21-9-4-5-11-23(21)24/h1-14,19,22H,15-18H2,(H,28,29)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWPNXGYZOMOT-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the naphthalen-1-yl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the phenylprop-2-en-1-one moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides or amines .
Scientific Research Applications
(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream cellular processes. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of chalcone-pyrazole hybrids. Key structural variations among analogs include:
- Pyrazole substituents : Position and nature of substituents (e.g., naphthalenyl, phenyl, trifluoromethyl).
- Piperidine modifications : Presence or absence of piperidine and its substitution patterns.
- Aromatic systems: Variations in the enone-linked aromatic groups (e.g., phenyl, chlorophenyl, methoxyphenyl).
Physicochemical and Spectral Properties
A comparative analysis of selected analogs is provided below:
Key Structural and Functional Differences
Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) increase electrophilicity, affecting reactivity and binding to nucleophilic targets. Chlorophenyl groups () improve lipid solubility and membrane permeability.
Piperidine vs. Triazole Scaffolds :
- Piperidine in the target compound may enhance conformational flexibility and hydrogen-bonding capacity compared to rigid triazole-based analogs ().
Research Findings and Data Gaps
- Synthetic Methods : Most analogs are synthesized via Claisen-Schmidt condensations or Suzuki-Miyaura couplings, as seen in . The target compound likely follows similar protocols.
- Characterization: IR and NMR data for analogs (e.g., ) confirm enone (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches. X-ray crystallography () validates planar geometries.
- Data Limitations: Biological data for the target compound are absent in the evidence.
Biological Activity
The compound (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety. Its molecular formula is with a molecular weight of approximately 407.517 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit specific enzymes involved in inflammatory pathways or modulate receptor activities related to cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cyclooxygenase (COX) enzymes, where it may exert anti-inflammatory effects.
Biological Activity and Therapeutic Applications
Research has indicated that this compound exhibits several biological activities:
Anti-inflammatory Activity
In studies evaluating COX inhibitors, derivatives similar to this compound have shown significant inhibition of COX-II with IC50 values ranging from 0.011 μM to 0.4 μM, indicating potent anti-inflammatory properties .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.2 | Moderate |
| Celecoxib | 0.4 | Standard |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated effective radical scavenging abilities.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on COX Inhibition : A study highlighted the design and synthesis of pyrazole derivatives that showed significant COX-II inhibition, suggesting that modifications to the structure could enhance selectivity and potency against inflammatory diseases .
- Antioxidant Evaluation : Research focused on evaluating the antioxidant capacity of pyrazole derivatives demonstrated that compounds similar to this one effectively reduced oxidative stress markers in vitro .
- Anticancer Activity : Another investigation revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
